molecular formula C9H8Cl2N4OS B1274215 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- CAS No. 4413-40-5

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-

Cat. No. B1274215
CAS RN: 4413-40-5
M. Wt: 291.16 g/mol
InChI Key: QESGKBGZPADFHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines, as described in the synthesis of novel 4,5-disubstituted derivatives . Another approach involves the reaction of 4-amino-1,2,4-triazole-5-thione with different aldehydes to form Schiff bases and subsequent Mannich base derivatives . The synthesis of the compound "4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione" was achieved and characterized by single crystal X-ray analysis, providing a method that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of a monohydrate derivative revealed a triclinic system with specific dihedral angles between the triazole ring and other substituents . Similarly, the dimeric silver(I) complex of a triazole derivative was characterized by single crystal X-ray diffraction . These studies provide insights into the molecular geometry and intermolecular interactions of triazole derivatives, which are relevant to understanding the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of a dimeric silver(I) complex demonstrates the ability of triazole derivatives to form coordination compounds . Additionally, the formation of Schiff bases and Mannich bases from triazole derivatives indicates their potential to undergo nucleophilic addition and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the density, melting points, and geometric parameters of these compounds . Spectroscopic studies, including FT-IR, UV-visible, and NMR, offer insights into the vibrational modes, electronic transitions, and chemical shifts, which are crucial for understanding the properties of the compound . The nonlinear optical properties of a hydroxyethyl derivative of 1,2,4-triazole-3-thione suggest potential applications in materials science .

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was synthesized from a reaction involving 3H-1,2,4-Triazole-3-thione and characterized using various analytical methods. This research contributes to understanding the structural properties of triazole derivatives (Xue et al., 2008).

Antimicrobial Activities

  • Novel triazole derivatives have been synthesized, showing potential in antimicrobial activities. This includes derivatives of 3H-1,2,4-Triazole-3-thione, indicating their importance in developing new antimicrobial agents (Bektaş et al., 2007).

Complex Formation and Coordination Chemistry

  • A study on the preparation and characterization of a mixed-ligand silver(I) complex involving 3H-1,2,4-Triazole-3-thione showcases its application in coordination chemistry and material science (Shirinkam et al., 2014).

Biological Activity Studies

  • Research on Schiff base sulfur ether derivatives containing 1,2,4-triazole units, derived from 3H-1,2,4-Triazole-3-thione, revealed significant antifungal activities. This demonstrates the potential biomedical applications of these compounds (Zheng Yu-gu, 2015).

Photochemical and Nonlinear Optical Properties

  • An in-depth study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a related compound, has been conducted to understand its photophysical, electronic, and nonlinear optical properties, indicating its potential in photonic and electronic applications (Nadeem et al., 2017).

Anti-Inflammatory and Molluscicidal Properties

  • A series of 1,2,4-triazoles, including 3H-1,2,4-Triazole-3-thione derivatives, were investigated for their anti-inflammatory and molluscicidal properties. This research highlights the diverse biological activities these compounds can offer (El Shehry et al., 2010).

Future Directions

The future directions for this class of compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemoprevention and chemotherapy for cancer could be a significant area of future research .

properties

IUPAC Name

4-amino-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4OS/c10-5-1-2-7(6(11)3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESGKBGZPADFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196051
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-

CAS RN

4413-40-5
Record name 4-Amino-5-[(2,4-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4413-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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